2-Ethyl-4-methylimidazole
Overview
Description
2-Ethyl-4-methylimidazole is an organic compound with the molecular formula C6H10N2 and a molecular weight of 110.157. It is a yellowish viscous liquid at room temperature and is known for its excellent compatibility with epoxy resins. This compound plays a crucial role as an intermediate in various industrial applications, including epoxy resin curing and the electronics industry .
Mechanism of Action
Target of Action
2-Ethyl-4-methylimidazole (EMI) is primarily used as a curing agent and cross-linker for epoxy resins . It is also used as a catalyst to promote the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Mode of Action
EMI interacts with epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It acts as a curing agent for polysiloxane episulfide resin (PSER) . As a catalyst, it promotes the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Biochemical Pathways
It is known that emi plays a crucial role in the curing process of epoxy resins, leading to the formation of network polymers with enhanced thermal resistance and physical properties .
Pharmacokinetics
It is known that emi has a molecular weight of 11016 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of EMI’s action is the formation of network polymers with improved thermal resistance and physical properties when used as a cross-linker for epoxy resins . When used as a curing agent for PSER, it promotes the curing process .
Action Environment
The action of EMI is influenced by environmental factors such as temperature. For instance, the curing activation energy of EMI derivatives with diglycidyl ether of bisphenol A epoxy resin (DGEBA) ranges from 71 to 86 kJ/mol . The storage life of DGEBA with N-acetyl EMI (NAEMI), N-benzoyl EMI (NBEMI), and N-benzenesulfonyl EMI (NBSEMI) at room temperature was 38 d, 50 d, and 80 d, respectively .
Biochemical Analysis
Biochemical Properties
2-Ethyl-4-methylimidazole plays a significant role in biochemical reactions. It is used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It also acts as a curing agent for polysiloxane episulfide resin (PSER) and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Cellular Effects
It is known that it is used in the formation of network polymers, which could potentially interact with various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a cross-linker in the formation of network polymers . This process likely involves binding interactions with biomolecules, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is used in the formation of network polymers, which could potentially have long-term effects on cellular function .
Metabolic Pathways
Given its role in the formation of network polymers, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Given its role in the formation of network polymers, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its role in the formation of network polymers, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2-Ethyl-4-methylimidazole:
Cyclization and Dehydrogenation: This method involves the cyclization of a binary amine and an acylating agent in the presence of a catalyst, followed by dehydrogenation.
Cyclic Reaction of Diamine and Nitrile: This method involves the cyclic reaction of diamine and nitrile in the presence of sulfur, followed by sulfur removal and dehydrogenation under a nickel catalyst.
Industrial Production Methods: A more recent method involves a two-step process:
Cyclic Reaction: Propanitrile, sulfur dichloride, and 1,2-propylenediamine are added to a reaction vessel with a catalyst. The reaction is carried out under controlled temperature and pressure, followed by vacuum distillation to obtain the initial product.
Dehydrogenation: The initial product is heated with a Raney nickel composite catalyst at high temperatures to promote dehydrogenation, resulting in this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazole derivatives, while substitution can produce alkylated imidazoles .
Scientific Research Applications
2-Ethyl-4-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linker for epoxy resins, enhancing thermal resistance and physical properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, textile auxiliaries, pigments, and other organic chemicals.
Comparison with Similar Compounds
2-Methylimidazole: Used as a ligand for the synthesis of coordination polymers.
4-Methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
Uniqueness: 2-Ethyl-4-methylimidazole is unique due to its specific substituents (ethyl and methyl groups) at the 2nd and 4th positions of the imidazole ring. This unique structure imparts distinct chemical properties and makes it particularly suitable for applications in epoxy resin curing and other industrial processes .
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLGIFJWFIQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044744 | |
Record name | 2-Ethyl-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-4-methylimidazole | |
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URL | https://haz-map.com/Agents/11447 | |
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Solubility |
>16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
931-36-2 | |
Record name | 2-Ethyl-4-methylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-36-2 | |
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Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-methylimidazole | |
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Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
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Record name | 2-Ethyl-4-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Imidazolo sostituito | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1H-IMIDAZOLE, 2-ETHYL-5-METHYL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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